molecular formula C11H13Cl2NS2 B14445581 butyl N-(3,4-dichlorophenyl)carbamodithioate

butyl N-(3,4-dichlorophenyl)carbamodithioate

Cat. No.: B14445581
M. Wt: 294.3 g/mol
InChI Key: BYBFQLZYANWLSD-UHFFFAOYSA-N
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Description

Butyl N-(3,4-dichlorophenyl)carbamodithioate is a chemical compound characterized by the presence of butyl, dichlorophenyl, and carbamodithioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(3,4-dichlorophenyl)carbamodithioate typically involves the reaction of butylamine with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Butyl N-(3,4-dichlorophenyl)carbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dichlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Butyl N-(3,4-dichlorophenyl)carbamodithioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of butyl N-(3,4-dichlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Butyl N-(3,4-dichlorophenyl)carbamate
  • Butyl N-(3,5-dichlorophenyl)carbamate
  • 2-chlorophenyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

Butyl N-(3,4-dichlorophenyl)carbamodithioate is unique due to the presence of the carbamodithioate group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H13Cl2NS2

Molecular Weight

294.3 g/mol

IUPAC Name

butyl N-(3,4-dichlorophenyl)carbamodithioate

InChI

InChI=1S/C11H13Cl2NS2/c1-2-3-6-16-11(15)14-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15)

InChI Key

BYBFQLZYANWLSD-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=S)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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